

# Structure-activity relationship of ZW4864 and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ZW4864    |           |
| Cat. No.:            | B13895223 | Get Quote |

An In-depth Technical Guide to the Structure-Activity Relationship of **ZW4864** and its Analogs

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The aberrant activation of the Wnt/ $\beta$ -catenin signaling pathway is a critical driver in the progression of numerous cancers. A key protein-protein interaction (PPI) in this cascade is the binding of  $\beta$ -catenin to B-cell lymphoma 9 (BCL9), which is essential for the transcription of oncogenic target genes. **ZW4864** has emerged as a promising, orally bioavailable small-molecule inhibitor that selectively disrupts the  $\beta$ -catenin/BCL9 PPI. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **ZW4864** and its analogs, detailing the key chemical features that govern its inhibitory activity. We present quantitative data from biochemical and cellular assays, outline the experimental protocols used for their evaluation, and visualize the underlying biological and experimental frameworks.

## Introduction: Targeting the Wnt/β-catenin Pathway

The Wnt/ $\beta$ -catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its dysregulation, often through mutations in components like APC or  $\beta$ -catenin itself, leads to the accumulation of nuclear  $\beta$ -catenin. This accumulated  $\beta$ -catenin then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and co-activators, including BCL9, to drive the expression of genes involved in cell proliferation, survival, and metastasis.[1][2]



The interaction between  $\beta$ -catenin and BCL9 is a critical node for oncogenic signaling, making it an attractive target for therapeutic intervention.[1][2] **ZW4864** is a small molecule designed to specifically inhibit this PPI, thereby suppressing Wnt/ $\beta$ -catenin-dependent cancer cell growth. [3] This document explores the SAR of **ZW4864**, providing insights for the rational design of next-generation  $\beta$ -catenin/BCL9 inhibitors.

#### **Mechanism of Action of ZW4864**

**ZW4864** directly binds to  $\beta$ -catenin and selectively disrupts its interaction with BCL9. This inhibitory action spares the interaction between  $\beta$ -catenin and E-cadherin, which is crucial for normal cell adhesion. The disruption of the  $\beta$ -catenin/BCL9 complex prevents the recruitment of other co-activators to the transcriptional machinery, leading to the downregulation of Wnt target genes such as AXIN2 and CCND1 (cyclin D1). Consequently, **ZW4864** can induce apoptosis and inhibit the growth and invasiveness of cancer cells with hyperactive Wnt/ $\beta$ -catenin signaling.



Click to download full resolution via product page

**Figure 1:** Wnt/β-catenin signaling pathway and the mechanism of **ZW4864** inhibition.



# Structure-Activity Relationship of ZW4864 and its Analogs

The development of **ZW4864** and its analogs has revealed several key structural features that are critical for its inhibitory activity against the β-catenin/BCL9 PPI.

### **Core Scaffold and Key Moieties**

The chemical structure of **ZW4864** features a central piperidine ring, a 1H-pyrazol group, and a piperazine moiety. SAR studies have demonstrated that modifications to these groups can significantly impact the compound's potency.

#### **Quantitative SAR Data**

The inhibitory activities of **ZW4864** and its analogs have been quantified using biochemical and cellular assays. The following tables summarize the key findings.

Table 1: Biochemical Inhibition of  $\beta$ -catenin/BCL9 PPI by **ZW4864** and Analogs



| Compound                               | Modification                                                                        | Ki (μM) vs. β-<br>catenin/BCL9<br>PPI | IC50 (μM) vs.<br>β-<br>catenin/BCL9<br>PPI | Reference |
|----------------------------------------|-------------------------------------------------------------------------------------|---------------------------------------|--------------------------------------------|-----------|
| ZW4864                                 | -                                                                                   | 0.76                                  | 0.87                                       | _         |
| Analog 7                               | Isopropyl instead<br>of 1H-pyrazol                                                  | 2.66                                  | -                                          |           |
| Analog 17                              | Indazole instead<br>of 1H-pyrazol                                                   | 8.0                                   | -                                          | _         |
| Analog 18                              | 7-azaindole<br>instead of 1H-<br>pyrazol                                            | 0.85                                  | -                                          | _         |
| Analog 16<br>(enantiomer of<br>ZW4864) | R-enantiomer                                                                        | 32                                    | -                                          | _         |
| Analog 19                              | Morpholine<br>instead of<br>piperazine                                              | 32                                    | -                                          | _         |
| Analog 20                              | Piperidine<br>instead of<br>piperazine                                              | 43                                    | -                                          | _         |
| Analog 21                              | N-ethyl<br>substituent                                                              | -                                     | -                                          | _         |
| Analog 22                              | N-ethoxyethyl substituent                                                           | -                                     | -                                          | _         |
| Compound 21                            | 1-(3-(2-amino-2-<br>oxoethoxy)pheny<br>I)piperidine-3-<br>carboxamide<br>derivative | 2.7                                   | -                                          |           |



Table 2: Cellular Activity of **ZW4864** and Analogs in TOPFlash Luciferase Reporter Assays

| Compound    | Cell Line  | Condition               | IC50 (μM) | Reference |
|-------------|------------|-------------------------|-----------|-----------|
| ZW4864      | HEK293     | β-catenin<br>expressing | 11        |           |
| ZW4864      | SW480      | -                       | 7.0       |           |
| ZW4864      | MDA-MB-468 | Wnt3a-activated         | 6.3       |           |
| Compound 21 | SW480      | -                       | ~10       |           |

## **Key SAR Insights**

- The 1H-Pyrazol Group: This moiety is crucial for potent inhibition. Replacing it with an
  isopropyl group (Analog 7) or an indazole (Analog 17) leads to a significant loss of activity.
  However, a 7-azaindole (Analog 18) maintains comparable potency to ZW4864.
- Stereochemistry: The stereochemistry of the central piperidine ring is critical. The enantiomer
  of ZW4864 (Analog 16) is substantially less active, indicating a specific stereochemical
  requirement for binding to β-catenin.
- The Piperazine Moiety: This group is essential for activity. Replacing it with a morpholine (Analog 19) or a piperidine (Analog 20) results in a dramatic decrease in inhibitory potency. The positive charge on the piperazine is thought to be important for the interaction.
- N-Alkyl Substituents: Linear N-alkyl substituents, such as an N-ethyl group (Analog 21) or an N-ethoxyethyl group (Analog 22), on the piperazine moiety can maintain low micromolar inhibitory affinities.
- Further Optimization: Derivatives such as Compound 21, which features a 1-(3-(2-amino-2-oxoethoxy)phenyl)piperidine-3-carboxamide scaffold, have shown improved cellular activity compared to ZW4864.

# **Experimental Protocols**



The evaluation of **ZW4864** and its analogs relies on a suite of biochemical and cell-based assays. Below are the methodologies for the key experiments cited.

# AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to quantify the disruption of the  $\beta$ -catenin/BCL9 PPI in a high-throughput format.

- Principle: The assay utilizes donor and acceptor beads that are brought into proximity when β-catenin and a biotinylated BCL9 peptide interact. This proximity generates a chemiluminescent signal. Inhibitors that disrupt this interaction cause a decrease in the signal.
- Methodology:
  - Reactions are typically performed in a 384-well plate in an assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100).
  - His-tagged full-length β-catenin is mixed with a biotinylated BCL9 peptide.
  - The test compound (e.g., ZW4864 or an analog) is added at various concentrations.
  - Nickel chelate acceptor beads (binding to His-tagged β-catenin) and streptavidin-coated donor beads (binding to biotinylated BCL9) are added.
  - The plate is incubated in the dark to allow for binding and signal generation.
  - The signal is read on a plate reader capable of detecting AlphaScreen signals.
  - IC50 values are calculated from the dose-response curves.





Click to download full resolution via product page

**Figure 2:** Workflow of the AlphaScreen assay for  $\beta$ -catenin/BCL9 PPI inhibitors.

## **TOPFlash/FOPFlash Luciferase Reporter Assay**

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.



 Principle: The TOPFlash reporter contains TCF/LEF binding sites upstream of a luciferase gene. High Wnt signaling leads to high luciferase expression. The FOPFlash reporter has mutated TCF/LEF sites and serves as a negative control. The ratio of TOPFlash to FOPFlash activity indicates specific Wnt pathway activation.

#### Methodology:

- Cancer cell lines with active Wnt signaling (e.g., SW480) or cells engineered to express βcatenin (e.g., HEK293) are used.
- Cells are co-transfected with the TOPFlash or FOPFlash reporter plasmids and a Renilla luciferase plasmid (as a transfection control).
- Cells are treated with various concentrations of the test compound.
- After an incubation period (e.g., 24-48 hours), cells are lysed.
- Firefly (from TOP/FOPFlash) and Renilla luciferase activities are measured using a luminometer.
- The firefly luciferase signal is normalized to the Renilla luciferase signal.
- IC50 values are determined from the dose-response curves of normalized TOPFlash activity.

### **Surface Plasmon Resonance (SPR)**

SPR is used as an orthogonal biophysical assay to confirm the binding and competitive inhibition of the  $\beta$ -catenin/BCL9 PPI.

- Principle: SPR measures the binding of an analyte (e.g., β-catenin) to a ligand (e.g., BCL9 peptide) immobilized on a sensor chip. The binding causes a change in the refractive index at the sensor surface, which is detected in real-time. A competitive assay format is used to assess inhibitors.
- Methodology:
  - A BCL9 peptide is immobilized on a sensor chip.



- β-catenin is injected over the surface to confirm binding.
- For competitive inhibition, β-catenin is pre-incubated with various concentrations of the test compound before being injected over the BCL9-coated surface.
- The reduction in the binding signal of β-catenin in the presence of the inhibitor is measured.
- IC50 values can be derived from the inhibition data.

## Pharmacokinetics and In Vivo Efficacy

**ZW4864** has demonstrated favorable pharmacokinetic properties. In mice, it exhibits an oral bioavailability of 83%. Oral administration of **ZW4864** has been shown to suppress the expression of β-catenin target genes in patient-derived xenograft models.

#### **Conclusion and Future Directions**

**ZW4864** is a valuable chemical probe for studying  $\beta$ -catenin biology and a promising lead compound for the development of new cancer therapeutics. The SAR studies have elucidated the key structural requirements for inhibiting the  $\beta$ -catenin/BCL9 PPI. Future efforts will likely focus on optimizing the potency and drug-like properties of **ZW4864** analogs to enhance their therapeutic potential. The development of more potent and selective inhibitors, guided by the SAR insights presented here, holds the promise of a novel therapeutic strategy for Wnt-driven cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. New ZW4864 Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein— Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]



- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure-activity relationship of ZW4864 and its analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13895223#structure-activity-relationship-of-zw4864-and-its-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com